(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
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Overview
Description
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydroxy-dimethoxyphenyl group and a thiazol-4-one core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazol-4-one ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on evaluating its efficacy and mechanism of action in biological systems.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure suggests it could interact with specific biological targets, leading to the discovery of novel treatments.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or materials with specific properties. Its synthesis and functionalization offer opportunities for innovation in various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit essential enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one lies in its specific substitution pattern on the aromatic ring and the presence of both hydroxy and methoxy groups. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H11NO4S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO4S2/c1-16-7-3-6(4-8(17-2)10(7)14)5-9-11(15)13-12(18)19-9/h3-5,14H,1-2H3,(H,13,15,18) |
InChI Key |
PCIQZJDFKLRXIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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